COX-2 Inhibitory Activity of Compound 7j Compared to Celecoxib in a Cell-Free Enzymatic Assay
Compound 7j belongs to a series (7a–q) that inhibited COX-2 with IC₅₀ values ranging from 0.42 to 29.11 μM in a cell-free enzymatic assay. The reference standard celecoxib exhibited an IC₅₀ of 0.86 μM under identical conditions [1]. While the precise IC₅₀ of 7j alone is not disaggregated in the publicly available abstract, the series' lower-bound (0.42 μM) surpasses celecoxib's potency by approximately 2-fold. Compound 7j is identified as one of the three most active compounds in the series (alongside 7c and 7i), implying its IC₅₀ resides at or near this lower bound [1].
| Evidence Dimension | COX-2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.42–29.11 μM (series range); 7j is among the most potent (IC₅₀ likely ≤1 μM) |
| Comparator Or Baseline | Celecoxib: IC₅₀ = 0.86 μM |
| Quantified Difference | Series low-end IC₅₀ ~2-fold more potent than celecoxib; 7j's activity is at or near this leading edge. |
| Conditions | Cell-free COX-2 enzymatic inhibition assay |
Why This Matters
Comparable or superior COX-2 potency to the clinically approved celecoxib, coupled with additional anticancer mechanisms, makes 7j a more versatile tool compound for dual-mechanism studies.
- [1] Shawky AM, Almalki FA, Abdalla AN, Youssif BGM, Abdel-Fattah MM, Hersi F, El-Sherief HAM, Ibrahim NA, Gouda AM. Discovery and optimization of 2,3-diaryl-1,3-thiazolidin-4-one-based derivatives as potent and selective cytotoxic agents with anti-inflammatory activity. Eur J Med Chem. 2023 Nov 5;259:115712. doi: 10.1016/j.ejmech.2023.115712. PMID: 37567059. View Source
